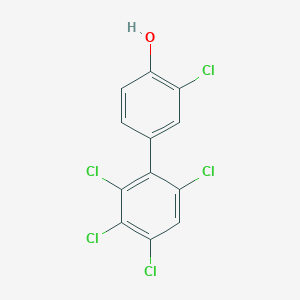

2',3,3',4',6'-Pentachloro-4-biphenylol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2',3,3',4',6'-Pentachloro-4-biphenylol, also known as this compound, is a useful research compound. Its molecular formula is C12H5Cl5O and its molecular weight is 342.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Environmental Monitoring

Biomarker for PCB Contamination

PCBP serves as a biomarker for assessing polychlorinated biphenyl (PCB) contamination in environmental samples. Its presence can indicate the degradation of more complex PCB mixtures in ecosystems. Studies have shown that monitoring PCBP levels can provide insights into historical pollution events and current environmental health .

Aquatic Toxicity Assessment

Research indicates that PCBP exhibits acute aquatic toxicity, which is a critical factor in evaluating the ecological impact of industrial discharges. Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of PCBs, including PCBP, aiding regulatory agencies in prioritizing substances for environmental risk assessments .

Toxicological Studies

Endocrine Disruption Potential

PCBP has been studied for its potential to disrupt endocrine functions in wildlife and humans. It selectively binds to transthyretin in blood, influencing thyroid hormone transport and potentially contributing to neurodevelopmental issues. In vitro studies have demonstrated that PCBP can induce estrogenic responses, raising concerns about its role as an endocrine disruptor .

Amyloidogenesis Inhibition

Recent studies suggest that hydroxylated polychlorinated biphenyls, including PCBP, inhibit amyloidogenesis, which is relevant for understanding neurodegenerative diseases such as Alzheimer's. This property may offer insights into therapeutic strategies for managing amyloid-related pathologies .

Medicinal Chemistry

Drug Development Insights

The structural characteristics of PCBP have made it a subject of interest in medicinal chemistry for developing new pharmaceuticals targeting endocrine-related disorders. Its ability to interact with biological receptors provides a basis for designing compounds with improved efficacy and safety profiles .

Case Studies

Regulatory Implications

Given the potential health risks associated with PCBP exposure, regulatory frameworks are evolving to include stringent monitoring and assessment protocols. The U.S. Environmental Protection Agency (EPA) has initiated programs to evaluate the risks posed by such compounds through comprehensive QSAR modeling and high-throughput screening methods .

特性

CAS番号 |

192190-10-6 |

|---|---|

分子式 |

C12H5Cl5O |

分子量 |

342.4 g/mol |

IUPAC名 |

2-chloro-4-(2,3,4,6-tetrachlorophenyl)phenol |

InChI |

InChI=1S/C12H5Cl5O/c13-6-3-5(1-2-9(6)18)10-7(14)4-8(15)11(16)12(10)17/h1-4,18H |

InChIキー |

QLPPOBFMEBKBOZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)O |

正規SMILES |

C1=CC(=C(C=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)O |

Key on ui other cas no. |

192190-10-6 |

同義語 |

2-chloro-4-(2,3,4,6-tetrachlorophenyl)phenol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。